3-Bromo-1-phenylpiperidin-2-one CAS 77868-85-0 properties
3-Bromo-1-phenylpiperidin-2-one CAS 77868-85-0 properties
An In-depth Technical Guide to 3-Bromo-1-phenylpiperidin-2-one (CAS 77868-85-0)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-1-phenylpiperidin-2-one is a halogenated lactam belonging to the class of α-haloamides. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its laboratory synthesis, and an exploration of its characteristic reactivity. As a bifunctional molecule, it incorporates the pharmaceutically relevant N-phenylpiperidone scaffold and a reactive α-bromo center, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its utility lies in its potential as a building block in medicinal chemistry and materials science, where the bromine atom serves as a versatile handle for introducing further chemical diversity. This document synthesizes available data and established chemical principles to serve as a technical resource for professionals engaged in chemical research and development.
Core Properties and Specifications
3-Bromo-1-phenylpiperidin-2-one is a solid crystalline compound. Its core structure consists of a piperidin-2-one ring, substituted with a phenyl group on the nitrogen atom and a bromine atom at the alpha-position relative to the carbonyl group.
Figure 1: Chemical Structure of 3-Bromo-1-phenylpiperidin-2-one.
| Property | Value | Source |
| CAS Number | 77868-85-0 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | White to off-white crystalline powder (Expected) | [2] |
| Melting Point | 112-116 °C (Analog Compound) | [2] |
| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate). | [2] |
| Purity | ≥95% | [1] |
Synthesis and Characterization
The most direct and common method for preparing α-haloamides is through the α-halogenation of the corresponding amide or lactam. The synthesis of 3-Bromo-1-phenylpiperidin-2-one can be effectively achieved by the bromination of its precursor, 1-phenylpiperidin-2-one, using bromine in a suitable solvent.
Figure 2: General workflow for the synthesis of 3-Bromo-1-phenylpiperidin-2-one.
Synthetic Protocol: α-Bromination of 1-Phenylpiperidin-2-one
This protocol is adapted from established procedures for the α-bromination of carbonyl compounds.[3]
Materials:
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1-phenylpiperidin-2-one
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Bromine (Br₂)
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Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve 1-phenylpiperidin-2-one (1.0 eq.) in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The causality for using a chlorinated solvent is its inertness to bromine and its ability to dissolve the starting material.
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Bromine Addition: Prepare a solution of bromine (1.0 eq.) in chloroform. Add this solution dropwise to the heated (50-60 °C) solution of the lactam. The rate of addition should be controlled to maintain a gentle reflux and allow for the immediate decolorization of the bromine, indicating its consumption. This controlled addition prevents the buildup of excess bromine and potential side reactions.
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Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
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Quenching and Workup: Cool the reaction mixture to room temperature. Carefully wash the organic solution with saturated sodium bicarbonate solution to neutralize the hydrogen bromide (HBr) gas formed as a byproduct. Subsequently, wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product, often an oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-Bromo-1-phenylpiperidin-2-one as a crystalline solid.
Spectral Characterization (Expected)
While specific experimental spectra are not publicly available, the structure allows for a reliable prediction of its key spectral features.
| Technique | Expected Features |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.5 ppm), CH-Br proton (doublet of doublets, ~4.5-5.0 ppm), N-CH₂ protons (multiplet, ~3.5-3.8 ppm), other ring CH₂ protons (multiplets, ~1.8-2.5 ppm). |
| ¹³C NMR | Carbonyl carbon (~165-170 ppm), Phenyl carbons (~120-140 ppm), C-Br carbon (~45-55 ppm), other ring carbons (~20-50 ppm). |
| IR (Infrared) | Strong C=O stretch (amide) at ~1650-1680 cm⁻¹, C-N stretch, C-H stretches (aromatic and aliphatic), C-Br stretch (~500-600 cm⁻¹). |
| MS (Mass Spec) | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks with ~1:1 ratio) at m/z 253 and 255. |
Chemical Reactivity and Mechanistic Considerations
The chemistry of 3-Bromo-1-phenylpiperidin-2-one is dominated by the reactivity of the α-haloamide functional group. The carbon atom bearing the bromine (the α-carbon) exhibits dual reactivity, capable of acting as both an electrophile and, under certain conditions, a nucleophile precursor.[4][5]
Figure 3: Dual reactivity pathways of the α-carbon in α-haloamides.
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As an Electrophile: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This is the most common reactivity mode, enabling the synthesis of a variety of 3-substituted piperidinones through reactions with nucleophiles such as amines, thiols, and alkoxides. This pathway is fundamental for building molecular complexity from the parent scaffold.
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As a Latent Enolate: In the presence of a suitable base, the proton on the α-carbon can be abstracted to form an enolate. This transformation turns the α-carbon into a nucleophile, which can then react with various electrophiles in C-C bond-forming reactions, such as aldol or Mannich-type reactions.[6] The choice of base is critical to favor enolization over competing elimination or substitution reactions.
Applications in Research and Drug Discovery
While specific applications for CAS 77868-85-0 are not widely documented, its structural motifs are of significant interest to the pharmaceutical industry.
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Versatile Synthetic Intermediate: The primary application is as a "versatile small molecule scaffold".[7] The reactive bromine handle allows for facile diversification, making it an ideal starting point for generating libraries of related compounds for screening.
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Access to Conformationally Restricted Scaffolds: The piperidone ring is a common feature in many biologically active compounds, often used as a conformationally restricted mimic of peptide backbones.[8][9] The ability to functionalize the 3-position allows for the precise placement of pharmacophoric groups.
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Fragment-Based Drug Discovery (FBDD): The molecule's size and functionality are suitable for its use as a fragment in FBDD campaigns, where small, low-complexity molecules are screened for binding to biological targets. Subsequent chemical elaboration at the bromine position can then be used to grow the fragment into a potent lead compound.
Safety, Handling, and Storage
As an α-haloamide, 3-Bromo-1-phenylpiperidin-2-one should be handled with care, assuming it possesses irritant properties similar to analogous compounds.[10][11]
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]
-
Handling Precautions: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. In all cases of significant exposure, seek immediate medical attention.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][15]
References
Google. (2026). Current time information in Grimes County, US. [4] Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 9(2), 100-170. PMCID: PMC6996577. [7] CymitQuimica. (n.d.). 3-Bromo-1-(4-methylphenyl)piperidin-2-one. Retrieved from [5] Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020). The Fascinating Chemistry of α-Haloamides. PubMed. [6] Kim, H., & Kim, D. Y. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [12] DC Chemicals. (2024). Safety Data Sheet. [10] PubChem. (n.d.). 3-Bromopiperidin-2-one. Retrieved from [11] PubChem. (n.d.). 3-Bromo-1-phenylpyrrolidin-2-one. Retrieved from [14] Fisher Scientific. (n.d.). Safety Data Sheet. [15] Fisher Scientific. (2025). Safety Data Sheet. [1] Bidepharm. (n.d.). 3-Bromo-1-phenyl-2-piperidinone. Retrieved from [13] Enamine. (n.d.). Safety Data Sheet. [2] Jigs Chemical Limited. (n.d.). 1-(4-bromo-phenyl)-piperidin-2-one. Retrieved from Tradeindia. [3] PrepChem. (n.d.). Synthesis of STEP B: 3-Bromo-1-phenylpropane-1,2-dione. Retrieved from [8] Rosenberg, S. H., et al. (1993). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry. [9] Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
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